Ethyl 3-(dodecylamino)propanoate

Description

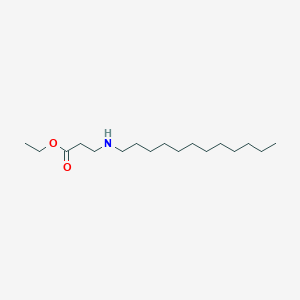

Ethyl 3-(dodecylamino)propanoate is an amino-substituted propanoate ester characterized by a dodecyl (C₁₂H₂₅) alkyl chain attached to the nitrogen atom of the amino group. While direct data on this compound are absent in the provided evidence, comparisons with structurally analogous compounds—such as ethyl 3-(methylthio)propanoate, ethyl 3-(isopropylamino)propanoate, and other amino/thio-substituted propanoates—can elucidate trends in physicochemical behavior, synthesis, and applications .

Properties

CAS No. |

88074-66-2 |

|---|---|

Molecular Formula |

C17H35NO2 |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

ethyl 3-(dodecylamino)propanoate |

InChI |

InChI=1S/C17H35NO2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20-4-2/h18H,3-16H2,1-2H3 |

InChI Key |

YDLAWDGMGXNINT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dodecylamino)propanoate can be synthesized through the reaction of ethyl acrylate with dodecylamine under controlled conditions. The reaction typically involves the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours under a nitrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dodecylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Various nucleophiles, appropriate solvents.

Major Products

Hydrolysis: Dodecylamine and ethyl 3-hydroxypropanoate.

Reduction: Dodecylamino-1-propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(dodecylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential use in modifying biological membranes due to its hydrophobic nature.

Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of ethyl 3-(dodecylamino)propanoate involves its interaction with lipid membranes. The long dodecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structure: Propanoate ester with a methylthio (-SCH₃) group at the β-position. Applications:

- Aroma Compound: Identified as a key volatile in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity and sulfurous notes. Its odor activity value (OAV) in pineapple pulp ranks fourth among aroma compounds, indicating significant sensory impact . Synthesis: Not detailed in the evidence, but its detection in natural sources suggests biosynthetic pathways involving esterification of 3-(methylthio)propanoic acid.

Table 1: Key Properties of Ethyl 3-(Methylthio)propanoate

| Property | Value/Description | Evidence Source |

|---|---|---|

| Concentration in pulp | 91.21 µg·kg⁻¹ | |

| Odor Activity Value | High (ranked 4th in pineapple pulp) | |

| Role in Aroma Profile | Contributes sulfurous, fruity notes |

Ethyl 3-(Isopropylamino)propanoate

Structure: Propanoate ester with an isopropylamino (-NHCH(CH₃)₂) group at the β-position. Applications:

- Agrochemical Intermediate: Critical in synthesizing Benfuracarb, a carbamate insecticide. High purity (≥99.0%) and stability make it a preferred industrial intermediate .

Table 2: Key Properties of Ethyl 3-(Isopropylamino)propanoate

| Property | Value/Description | Evidence Source |

|---|---|---|

| Purity | ≥99.0% | |

| Application | Precursor for Benfuracarb insecticide | |

| Stability | High (suitable for industrial use) |

Ethyl 3-(sec-Butylamino)propanoate and Ethyl 3-(tert-Butylamino)propanoate

Structures: Propanoate esters with branched alkylamino groups (-NH-sec-C₄H₉ or -NH-tert-C₄H₉). Characterization:

- Spectroscopic Data: NMR and IR spectra confirm structural features. For ethyl 3-(tert-butylamino)propanoate, ¹H-NMR (300 MHz, CDCl₃) and IR data highlight amine and ester functionalities .

Table 3: Spectroscopic Comparison of Branched Amino-Substituted Propanoates

Ethyl 3-(Pyridinylamino)propanoate Derivatives

Structures: Propanoate esters with pyridine-linked amino groups (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]propanoate). Applications:

- Anticancer Agents: Derivatives like ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate show activity against cancer cells by targeting AIMP2-DX2, inducing apoptosis . Synthesis: Typically involves coupling reactions between propanoate esters and substituted pyridines, as shown in Scheme 2 of .

Table 4: Bioactive Pyridinylamino Propanoate Derivatives

| Compound Name (Example) | Biological Activity | Evidence Source |

|---|---|---|

| Ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate | Anticancer (AIMP2-DX2 inhibition) |

General Trends and Implications for Ethyl 3-(Dodecylamino)propanoate

- Solubility and Surfactant Potential: The dodecyl chain in this compound likely enhances hydrophobicity compared to shorter-chain analogs (e.g., isopropyl or methylthio derivatives), making it suitable for surfactant or emulsifier roles.

- Synthetic Challenges : Long alkyl chains may complicate synthesis (e.g., lower yields due to steric hindrance), contrasting with high-yield (>90%) syntheses observed for smaller analogs like compound 13b in .

- Industrial Relevance: Similar to Ethyl 3-(isopropylamino)propanoate, the dodecyl variant could serve agrochemical or pharmaceutical industries if functional group compatibility is confirmed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.